2-Bromocyclohexanone (CAS: 822-85-5) is a highly reactive α-bromoketone that serves as a critical building block in organic synthesis, pharmaceutical manufacturing, and materials science. Featuring both an electrophilic carbonyl carbon and a highly labile bromide leaving group, it is primarily procured for the construction of fused heterocycles, such as tetrahydrobenzothiazoles, and for ring-contraction pathways like the Favorskii rearrangement. Commercially available at standard purities of 95% or higher, procuring this pre-halogenated intermediate allows industrial and laboratory buyers to bypass the hazardous handling of elemental bromine and avoid the stoichiometric inconsistencies inherent to in-house α-bromination workflows [1].
Attempting to substitute 2-bromocyclohexanone with its cheaper analog, 2-chlorocyclohexanone, drastically reduces the kinetics of nucleophilic substitution reactions, often requiring extended reflux times and stronger bases that degrade sensitive substrates[1]. Conversely, utilizing 2-iodocyclohexanone provides faster kinetics but introduces severe photolability, shorter shelf-life, and higher procurement costs, making it unviable for standard scale-up. Furthermore, opting for the unhalogenated baseline, cyclohexanone, and performing in-situ bromination inevitably generates poly-brominated impurities (e.g., 2,6-dibromocyclohexanone) that complicate downstream purification and depress overall batch yields[2].
In the Hantzsch synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole via condensation with thiourea, 2-bromocyclohexanone achieves conversion yields of up to 99% under mild heating. In contrast, the 2-chlorocyclohexanone comparator requires extended hours of harsh reflux to achieve lower yields (70-95%) due to the poorer leaving group ability of the chloride ion [1].
| Evidence Dimension | Reaction yield and thermal requirements for thiazole synthesis |
| Target Compound Data | Up to 99% yield under mild heating |
| Comparator Or Baseline | 2-Chlorocyclohexanone: 70-95% yield under extended reflux |
| Quantified Difference | Up to 29% higher maximum yield with reduced thermal requirements and shorter cycle time |
| Conditions | Condensation with thiourea in alcoholic solvent |
Procuring the bromo-derivative maximizes reactor throughput and minimizes energy consumption during the scale-up of pharmaceutical heterocycles.
Procuring purified 2-bromocyclohexanone bypasses the intrinsic over-bromination risks of in-house synthesis from cyclohexanone. Direct bromination of cyclohexanone with elemental bromine frequently yields significant percentages of 2,6-dibromocyclohexanone and other poly-brominated byproducts, which depress the yield of the target mono-brominated intermediate and require costly chromatographic separation [1].
| Evidence Dimension | Impurity profile in target synthesis |
| Target Compound Data | Commercially procured at ≥95% purity, ready for downstream use |
| Comparator Or Baseline | In-situ bromination of cyclohexanone: Generates di- and poly-brominated byproducts |
| Quantified Difference | Eliminates the variable poly-bromination yield loss (typically 5-15%) associated with crude in-house synthesis |
| Conditions | Standard laboratory or industrial scale-up environments |
Direct procurement ensures reproducible stoichiometry for sensitive downstream coupling reactions and eliminates hazardous Br2 handling.
During Favorskii rearrangements to form methyl cyclopentanecarboxylate, 2-bromocyclohexanone exhibits substantially faster reaction kinetics upon treatment with alkoxide bases compared to 2-chlorocyclohexanone. While the chloro-derivative requires extended reaction times to achieve moderate yields, the bromo-derivative reacts much more rapidly, necessitating low-temperature controlled addition to manage the exothermic cyclopropanone intermediate formation[1].
| Evidence Dimension | Reaction kinetics and thermal management |
| Target Compound Data | Rapid reaction requiring low-temperature initial dosing |
| Comparator Or Baseline | 2-Chlorocyclohexanone: Sluggish reaction requiring extended times |
| Quantified Difference | Significantly shorter reaction time, driven by the superior leaving group ability of bromine vs. chlorine |
| Conditions | Reaction with sodium methoxide in methanol/ether |
Allows for faster processing times in ring-contraction workflows, provided the facility can manage the required low-temperature dosing.
In proton-exchange membrane (PEM) reactors for electrocatalytic hydrogenation, 2-bromocyclohexanone undergoes rapid reductive dehalogenation rather than simple ketone reduction. When compared to unhalogenated cyclohexanones (which undergo standard ketone hydrogenation), the labile bromide acts as a switchable or sacrificial handle under electrocatalytic conditions, yielding dehalogenated products [1].
| Evidence Dimension | Electrocatalytic hydrogenation pathway |
| Target Compound Data | Undergoes rapid reductive dehalogenation |
| Comparator Or Baseline | Unhalogenated cyclohexanones: Undergo standard ketone reduction |
| Quantified Difference | Divergent reaction pathway due to the high lability of the C-Br bond under electrocatalytic conditions |
| Conditions | Electrocatalysis in a PEM reactor using Rh/C cathode at 12 mA cm-2 |
Provides a unique reactivity handle for complex synthetic sequences where the bromide can be selectively cleaved electrochemically.
Due to its optimal balance of reactivity and stability, 2-bromocyclohexanone is the preferred precursor for Hantzsch-type condensations with thioureas and amidines. It is heavily utilized in the pharmaceutical industry to construct 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole scaffolds, offering near-quantitative yields and shorter reaction times compared to its chlorinated counterpart [1].
In synthetic workflows requiring ring contraction, 2-bromocyclohexanone is treated with alkoxide bases to rapidly form cyclopropanone intermediates, which subsequently open to yield cyclopentanecarboxylic esters. Its fast kinetics make it highly suitable for efficient batch processing when low-temperature addition protocols are employed[2].
For the production of 2-cyclohexenone, 2-bromocyclohexanone serves as an ideal starting material. Its highly labile bromide leaving group allows for elimination under mild basic conditions, avoiding the harsh thermal degradation often seen when attempting to dehydrochlorinate 2-chlorocyclohexanone [1].
Irritant